

# An In-depth Technical Guide to the Physicochemical Properties of Jalaric Acid

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## Compound of Interest

Compound Name: Jalaric acid

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## Introduction

**Jalaric acid**, a natural sesquiterpenoid carboxylic acid, is a key constituent of shellac, a resin secreted by the lac insect, *Kerria lacca*. As a bioactive molecule, **Jalaric acid** has garnered interest for its potential applications in various fields, including pharmaceuticals and agriculture. This technical guide provides a comprehensive overview of the known physicochemical properties of **Jalaric acid**, detailed experimental protocols for their determination, and an exploration of its relevant biological pathways.

## Physicochemical Properties

**Jalaric acid** is a complex molecule with a tricyclic structure. Its physicochemical characteristics are crucial for understanding its stability, solubility, and potential interactions in biological systems.

## General Properties

Property	Value	Source
Molecular Formula	C <sub>15</sub> H <sub>20</sub> O <sub>5</sub>	--INVALID-LINK--[1]
Molecular Weight	280.32 g/mol	--INVALID-LINK--[1]
Appearance	Solid powder	--INVALID-LINK--[2]
Solubility	Soluble in DMSO	--INVALID-LINK--[2]
CAS Number	24205-55-8	--INVALID-LINK--[1]

## Structural Information

- IUPAC Name: (3S,3aS,4S,7R,8S,8aS)-3-formyl-4-hydroxy-8-(hydroxymethyl)-8-methyl-2,3,4,7,8,8a-hexahydro-1H-3a,7-methanoazulene-6-carboxylic acid[1]
- InChI Key: HZVNIVFLQGTWOT-HNVNEDHRSA-N[1]
- Canonical SMILES: C[C@@]1([C@H]2CC--INVALID-LINK--C=O)CO[1]

## Quantitative Physicochemical Data

Despite extensive literature searches, specific experimental values for the melting point, boiling point, and pKa of **Jalaric acid** are not readily available in the public domain. The data presented below are based on computational predictions where available and should be considered as estimates.

Property	Predicted Value	Method/Source
Melting Point (°C)	Not available	-
Boiling Point (°C)	Not available	-
pKa	Not available	-
LogP	-0.1	Computed by XLogP3[1]
Topological Polar Surface Area (TPSA)	94.8 Å <sup>2</sup>	Computed by Cactvs[1]

## Experimental Protocols

The following sections detail standardized experimental methodologies that can be employed to determine the key physicochemical properties of **Jalaric acid**.

### Determination of Melting Point

The melting point of **Jalaric acid** can be determined using a standard capillary melting point apparatus.

Protocol:

- **Sample Preparation:** A small amount of dry **Jalaric acid** powder is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in the heating block of a melting point apparatus.
- **Heating:** The sample is heated at a steady rate of 10-20 °C/minute for a preliminary approximate determination.
- **Observation:** The temperature at which the substance starts to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded.
- **Accurate Determination:** The process is repeated with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/minute to allow for accurate determination of the melting range.

### Determination of pKa (Acid Dissociation Constant)

The pKa of **Jalaric acid**, which possesses a carboxylic acid functional group, can be determined by potentiometric titration.

Protocol:

- **Solution Preparation:** A standard solution of **Jalaric acid** is prepared in a suitable solvent system (e.g., a mixture of DMSO and water, given its solubility). A standardized solution of a strong base (e.g., NaOH) is also prepared.

- **Titration Setup:** A pH meter with a calibrated electrode is immersed in the **Jalaric acid** solution. The solution is stirred continuously.
- **Titration:** The strong base is added in small, precise increments from a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
- **Data Analysis:** A titration curve is generated by plotting the pH of the solution against the volume of the titrant added.
- **pKa Determination:** The equivalence point is identified as the point of steepest inflection on the titration curve. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

## Spectral Data

Spectroscopic data is essential for the structural elucidation and characterization of **Jalaric acid**.

### <sup>13</sup>C NMR Spectroscopy

A <sup>13</sup>C NMR spectrum of **Jalaric acid** is available in the SpectraBase database[3]. While specific peak assignments are not provided in the readily available data, a typical <sup>13</sup>C NMR spectrum would provide insights into the carbon framework of the molecule.

## Mass Spectrometry

Mass spectrometry, particularly with tandem mass spectrometry (MS/MS), is a powerful tool for identifying and structuring **Jalaric acid**.

**Fragmentation Pattern:** In electrospray ionization (ESI) in negative mode, the fragmentation of sesquiterpenoid acids like **Jalaric acid** typically involves the loss of small neutral molecules[4][5]. Common fragmentation patterns include:

- Loss of H<sub>2</sub>O (water)
- Loss of CO (carbon monoxide)
- Loss of CO<sub>2</sub> (carbon dioxide)

- Loss of CH<sub>2</sub>O (formaldehyde)

These characteristic losses from the deprotonated molecule [M-H]<sup>-</sup> aid in the identification and structural analysis of **Jalaric acid** within complex mixtures such as shellac resin[5].

## Biological Context and Signaling Pathways

**Jalaric acid**, as a sesquiterpenoid, is biosynthetically linked to the broader class of terpenoids. In plants, the biosynthesis of many terpenoids, including sesquiterpenes, is regulated by the jasmonate signaling pathway. This pathway is a crucial component of the plant's defense response to biotic and abiotic stresses.

### Jasmonate Signaling Pathway in Terpenoid Biosynthesis

The jasmonate signaling pathway is initiated by the synthesis of jasmonic acid (JA) from  $\alpha$ -linolenic acid. The bioactive form, jasmonoyl-isoleucine (JA-Ile), binds to its receptor, COI1, which is part of an SCF E3 ubiquitin ligase complex. This binding event leads to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. The degradation of JAZ proteins releases transcription factors, such as MYC2, which then activate the expression of genes involved in various defense responses, including the biosynthesis of secondary metabolites like terpenoids.

The following diagram illustrates a simplified workflow of the jasmonate signaling pathway leading to the regulation of terpenoid biosynthesis genes.



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Jasmonate signaling pathway regulating terpenoid biosynthesis.

## Conclusion

This technical guide has summarized the currently available physicochemical data for **Jalaric acid**. While fundamental properties such as molecular formula and weight are well-established, there is a notable absence of experimentally determined values for its melting point, boiling point, and pKa in accessible scientific literature. The provided experimental protocols offer a framework for the future determination of these crucial parameters. The spectral information and the elucidation of its connection to the jasmonate signaling pathway provide a solid foundation for further research into the biological activity and potential applications of this intriguing natural product. Further investigation is warranted to fully characterize **Jalaric acid** and unlock its potential in drug development and other scientific disciplines.

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## References

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